Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate
CAS No.: 892502-00-0
Cat. No.: VC11680177
Molecular Formula: C9H17Cl2N3O3
Molecular Weight: 286.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892502-00-0 |
|---|---|
| Molecular Formula | C9H17Cl2N3O3 |
| Molecular Weight | 286.15 g/mol |
| IUPAC Name | ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C9H13N3O2.2ClH.H2O/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;;;/h6,10H,2-5H2,1H3;2*1H;1H2 |
| Standard InChI Key | FVACSCIVHHZRPL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2CCNCC2=N1.O.Cl.Cl |
| Canonical SMILES | CCOC(=O)C1=CN2CCNCC2=N1.O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Identity
The compound is systematically named ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate, reflecting its core structure, salt form, and hydration state. Its molecular formula is , with a molar mass of 286.15 g/mol (hemihydrate form). Variants exist, such as the 0.5 hydrate (CAS 623564-18-1, molar mass 268.142 g/mol) , where differences in hydration account for discrepancies in molecular weight.
Structural Characteristics
The molecule comprises a bicyclic system: a partially saturated pyrazine ring fused to an imidazole ring (Figure 1). The ethyl carboxylate group at position 2 enhances solubility, while the dihydrochloride salt improves stability. Intramolecular hydrogen bonding between the protonated amine groups and chloride ions stabilizes the crystal lattice.
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Challenges in Synthesis
Key challenges include controlling regioselectivity during cyclization and maintaining stereochemical integrity. Purification is complicated by the compound’s hygroscopic nature, necessitating anhydrous conditions during isolation .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt enhances water solubility compared to the free base. It is stable under ambient conditions but degrades upon exposure to strong oxidizers, bases, or high temperatures, releasing hazardous gases like hydrogen chloride .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molar Mass | 286.15 g/mol (hemihydrate) | |
| 277.15 g/mol (0.5 hydrate) | ||
| Solubility | Soluble in water, polar solvents | |
| Storage Conditions | Room temperature, dry environment |
| Hazard Class | GHS Pictogram | Precautionary Statement |
|---|---|---|
| Acute Toxicity | Skull and Crossbones | Avoid inhalation |
| Skin Irritation | Exclamation Mark | Wear protective gloves |
Applications and Research Implications
Material Science
The compound’s ionic character and hydrogen-bonding capacity may enable its use in co-crystal engineering to modulate the solubility of poorly soluble drugs.
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